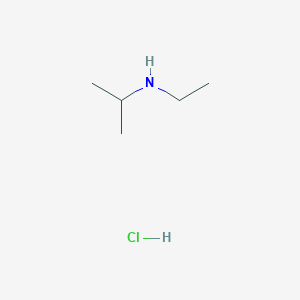
N-Ethylpropan-2-amine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethylpropan-2-amine Hydrochloride is an organic compound classified as an amine. It is a derivative of propanamine, where an ethyl group is attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethylpropan-2-amine Hydrochloride can be synthesized through several methods. One common method involves the alkylation of propanamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation of Propanamine: Propanamine is reacted with an ethyl halide (such as ethyl bromide) in the presence of a base like sodium hydroxide. This results in the formation of N-Ethylpropan-2-amine.
Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then crystallized and purified for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethylpropan-2-amine Hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with alkyl halides to form secondary and tertiary amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding imines or reduced to form primary amines.
Acid-Base Reactions: As an amine, it can react with acids to form ammonium salts.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides (e.g., ethyl bromide) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Secondary and tertiary amines.
Oxidation: Imines and other oxidized derivatives.
Reduction: Primary amines.
Wissenschaftliche Forschungsanwendungen
N-Ethylpropan-2-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Ethylpropan-2-amine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to various biochemical effects, including modulation of enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
N-Ethylpropan-2-amine Hydrochloride can be compared with other similar compounds, such as:
N-Methylpropan-2-amine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethylpyrrole: Contains a pyrrole ring instead of a propanamine backbone.
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen.
These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C5H14ClN |
|---|---|
Molekulargewicht |
123.62 g/mol |
IUPAC-Name |
N-ethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H13N.ClH/c1-4-6-5(2)3;/h5-6H,4H2,1-3H3;1H |
InChI-Schlüssel |
XLZXAQOITBVJSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
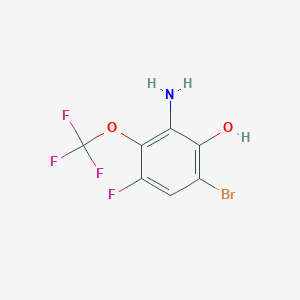
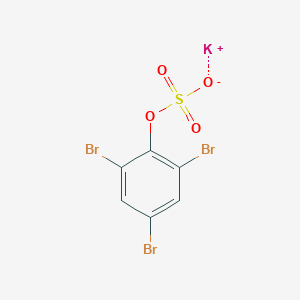
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
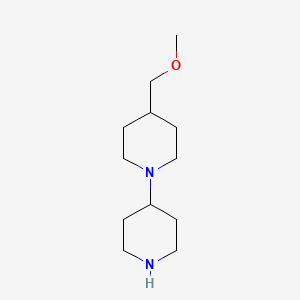
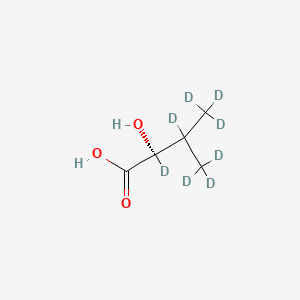
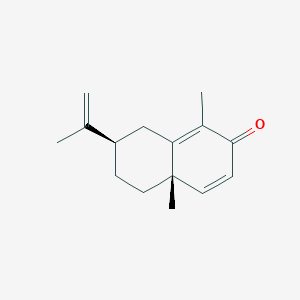
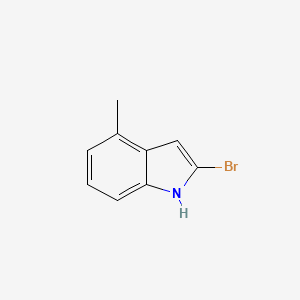
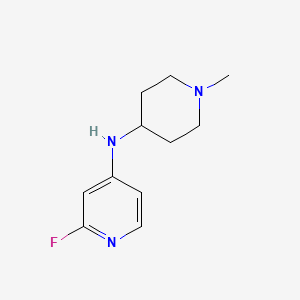
![(3beta,15beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-15-methyl-androst-5-en-17-one](/img/structure/B13437087.png)
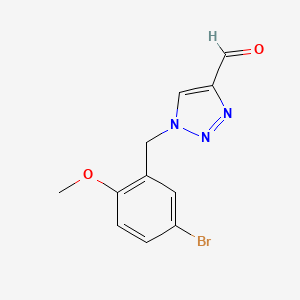
![5-O-[(1,1-Dimethylethyl)dimethylsilyl] Ivermectin B1 Monosaccharide](/img/structure/B13437096.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate](/img/structure/B13437100.png)
